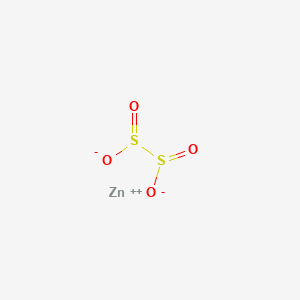
2-(1-Methylaminoethyl)-1,4-benzodioxane
説明
2-(1-Methylaminoethyl)-1,4-benzodioxane, also known as MDA, is a psychoactive substance that belongs to the family of phenethylamines. It was first synthesized in the 1930s by a German chemist, but its psychoactive effects were not discovered until the 1960s. MDA is structurally similar to MDMA (ecstasy) and is often used as a recreational drug due to its euphoric and empathogenic effects. However, MDA also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
2-(1-Methylaminoethyl)-1,4-benzodioxane acts primarily as a serotonin and dopamine releaser, which means that it increases the release of these neurotransmitters from their storage sites in the brain. This leads to an increase in the levels of these neurotransmitters in the synapse, which can cause feelings of euphoria, empathy, and increased sociability.
Biochemical and Physiological Effects:
2-(1-Methylaminoethyl)-1,4-benzodioxane has several biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tension, and jaw clenching. In addition, 2-(1-Methylaminoethyl)-1,4-benzodioxane can cause changes in mood, perception, and thought processes, leading to altered states of consciousness.
実験室実験の利点と制限
2-(1-Methylaminoethyl)-1,4-benzodioxane has several advantages and limitations for use in lab experiments. One advantage is that it can be used to investigate the effects of serotonin and dopamine on the brain, which are important neurotransmitters involved in many physiological processes. Another advantage is that 2-(1-Methylaminoethyl)-1,4-benzodioxane has a long half-life, which means that its effects can be studied over a longer period of time. However, one limitation is that 2-(1-Methylaminoethyl)-1,4-benzodioxane is a controlled substance and can only be used in lab experiments with the appropriate permits and regulations.
将来の方向性
There are several future directions for research on 2-(1-Methylaminoethyl)-1,4-benzodioxane. One direction is to investigate its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to investigate the long-term effects of 2-(1-Methylaminoethyl)-1,4-benzodioxane on the brain and behavior, particularly in individuals who use the drug recreationally. Finally, further research is needed to fully understand the mechanism of action of 2-(1-Methylaminoethyl)-1,4-benzodioxane and its effects on the brain and body.
科学的研究の応用
2-(1-Methylaminoethyl)-1,4-benzodioxane has been used in several scientific studies to investigate its effects on the central nervous system. One study found that 2-(1-Methylaminoethyl)-1,4-benzodioxane can increase the release of serotonin and dopamine in the brain, leading to its psychoactive effects. Another study found that 2-(1-Methylaminoethyl)-1,4-benzodioxane can cause long-lasting changes in the structure and function of the brain, particularly in the areas involved in reward and motivation.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)11-7-13-9-5-3-4-6-10(9)14-11/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHSCOJFWABEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985844 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylaminoethyl)-1,4-benzodioxane | |
CAS RN |
67011-31-8 | |
| Record name | 1,4-Benzodioxan, 2-(1-methylaminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067011318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















